1-{1-Bromoimidazo[1,5-a]pyridin-3-yl}-2,2,2-trifluoroethan-1-one
Description
1-{1-Bromoimidazo[1,5-a]pyridin-3-yl}-2,2,2-trifluoroethan-1-one is a halogenated imidazo[1,5-a]pyridine derivative featuring a bromine atom at the 1-position and a trifluoroethanone group at the 3-position (Figure 1). The imidazo[1,5-a]pyridine core is a nitrogen-rich heterocycle known for its photophysical stability, synthetic versatility, and applications in optoelectronics, medicinal chemistry, and chemical biology .
Synthetic Route: The compound is synthesized via bromination of imidazo[1,5-a]pyridine-3-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde (48% yield). Subsequent functionalization of the aldehyde group with a trifluoroethanone moiety is achieved through a Knoevenagel condensation or analogous reactions .
Properties
IUPAC Name |
1-(1-bromoimidazo[1,5-a]pyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-7-5-3-1-2-4-15(5)8(14-7)6(16)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLFGXKHHZFCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine Fluorophores (Compounds 1–5)
- Structure: Monomeric (e.g., compound 1) and dimeric (e.g., compound 3) derivatives with aryl or alkyl substituents.
- Key Features : Exhibit solvatochromic behavior (large Stokes shifts >100 nm) due to intramolecular charge transfer, enabling use as fluorescent membrane probes .
- Comparison : Unlike the target compound, these lack halogen or trifluoromethyl groups, resulting in lower lipophilicity and reduced suitability for electrophilic substitution reactions .
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines ()
- Structure : Fused thiophene-triazole-pyrimidine systems.
- Key Features : Low anticancer activity (growth inhibition <50% at 10 µM) due to poor bioavailability .
- Comparison: The imidazo[1,5-a]pyridine core in the target compound offers superior π-conjugation for optoelectronic applications, while the bromine and trifluoroethanone groups provide distinct synthetic handles absent in triazolopyrimidines .
Table 1. Comparative Analysis of Key Compounds
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